2-Oxoarginine
Overview
Description
2-Oxoarginine, also known as 2-oxo-5-guanidinopentanoic acid, is a guanidino compound that is a metabolite of arginine catabolism. It is characterized by the presence of a keto group at the second carbon and a guanidino group at the fifth carbon. This compound is particularly significant in the context of metabolic disorders such as argininemia, where its levels are notably elevated .
Mechanism of Action
Target of Action
2-Oxoarginine, also known as 2-oxo-5-Guanidinopentanoic acid , is a metabolite of arginine It is known that arginine, the parent compound, plays a crucial role in the cardiovascular system, immune system, and nervous system .
Mode of Action
It is known that arginine, the parent compound, is physiologically active in the l-form . Arginine’s activities, including its possible anti-atherogenic actions, are due to its role as the precursor to nitric oxide .
Biochemical Pathways
This compound is involved in the D-Arginine and D-Ornithine Metabolism pathway . In bacteria, arginine can be catalyzed by the arginase pathway and/or the arginine deiminase (ADI) pathway . For the arginase pathway, arginine is converted into urea and ornithine, which is subsequently catalyzed into glutamate .
Pharmacokinetics
It is known that arginine, the parent compound, is rapidly converted into the active metabolite dihydroartemisinin .
Result of Action
It is suggested that high levels of this compound may be related to neurotoxicity . Reduction of this compound may help lessen certain lung toxicity .
Action Environment
It is known that the anti-malarial drug artesunate can restore metabolic changes in experimental allergic asthma, including the reduction of this compound .
Biochemical Analysis
Biochemical Properties
2-Oxoarginine participates in the D-Arginine and D-Ornithine Metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to correlate with glutaryl-CoA dehydrogenase and glutamate dehydrogenase .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with allergic and immune responses, cell proliferation, tissue differentiation, and tumor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the D-Arginine and D-Ornithine Metabolism . It interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxoarginine can be synthesized through various chemical routes. One common method involves the oxidation of arginine using specific oxidizing agents. The reaction typically requires controlled conditions to ensure the selective oxidation of the amino group to a keto group without affecting the guanidino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with readily available precursors such as arginine or its derivatives. The synthesis involves steps like nitration, reduction, and oxidation under carefully controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoarginine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group back to an amino group.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 2-amino-5-guanidinopentanoic acid and other substituted guanidino compounds .
Scientific Research Applications
2-Oxoarginine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its impact on cellular functions.
Comparison with Similar Compounds
L-arginine: A precursor to 2-oxoarginine, involved in nitric oxide synthesis.
4-Guanidinobutyric acid: Another guanidino compound with similar metabolic roles.
2-Oxoadipic acid: A keto acid with structural similarities.
Uniqueness: this compound is unique due to its specific role in arginine catabolism and its elevated levels in certain metabolic disorders. Unlike other similar compounds, it serves as a precise biomarker for conditions like argininemia and premature ovarian failure .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHXJXXVVHMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190632 | |
Record name | alpha-Keto-delta-guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Oxoarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3715-10-4 | |
Record name | α-keto-δ-Guanidinovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Keto-delta-guanidinovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Keto-delta-guanidinovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-carbamimidamido-2-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Oxoarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential role of 2-oxoarginine as a biomarker for glioma?
A: Research suggests that this compound may serve as a potential biomarker for glioma. A prospective study found significantly lower serum levels of this compound in individuals who later developed glioma, even years before clinical diagnosis. [] This suggests a possible link between this compound and glioma development, although further research is needed to confirm its utility as a diagnostic or prognostic biomarker.
Q2: Has this compound been linked to any other diseases besides glioma?
A: Yes, this compound has been associated with other health conditions. For instance, a study observed elevated levels of this compound in the saliva of patients with oral leukoplakia and oral squamous cell carcinoma compared to healthy controls. [] Additionally, in a study investigating cardiovascular disease risk, higher mid-life serum levels of this compound were associated with a lower risk of cardiovascular events later in life. []
Q3: What is the connection between this compound and acrylamide exposure?
A: In a study using rats, exposure to acrylamide led to significantly elevated levels of this compound in urine compared to a control group. [] This suggests that acrylamide exposure may disrupt metabolic pathways related to this compound, potentially serving as a marker of acrylamide-induced neurotoxicity.
Q4: How does this compound relate to metal exposure during pregnancy?
A: Research indicates a complex relationship between this compound and metal exposure during pregnancy. A study analyzing urine samples from pregnant women found that exposure to certain metals, including cadmium, cobalt, copper, cesium, manganese, thallium, and vanadium, was significantly associated with alterations in the levels of various amino acid metabolic intermediates, including this compound. [] This finding suggests that metal exposure may disrupt amino acid metabolism, with potential implications for maternal and fetal health.
Q5: Does this compound play a role in canine exocrine pancreatic insufficiency (EPI)?
A: A study investigating metabolic disturbances in dogs with EPI identified significant differences in the abundance of several amino acids in the serum of affected dogs compared to healthy controls, including this compound. [, ] This finding suggests potential alterations in amino acid metabolism associated with EPI, although further research is needed to elucidate the specific role of this compound in the disease process.
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